2-(Tert-butyldisulfanyl)ethanol

Vue d'ensemble

Description

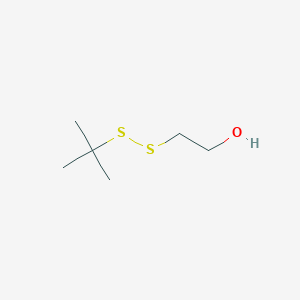

2-(Tert-butyldisulfanyl)ethanol is an organic compound characterized by the presence of a disulfide bond and a hydroxyl group

Mécanisme D'action

Target of Action

The primary target of 2-(Tert-butyldisulfanyl)ethanol is amino acids involved in the synthesis of lactam cyclic peptides . These peptides are a class of pharmaceutically active molecules, and their synthesis has traditionally required the use of heavy metals and/or forcing conditions .

Mode of Action

This compound interacts with its targets by acting as a protecting group for the carboxyl groups of Asp and Glu or the amino groups of Lys, Orn, and Dap . This protection allows for the efficient synthesis of lactam cyclic peptides under mild, metal-free conditions .

Biochemical Pathways

The compound is involved in the biochemical pathway of lactam cyclic peptide synthesis . By protecting certain amino acids, it enables the formation of lactam bridges in the peptide structure, which are crucial for the peptide’s pharmaceutical activity .

Result of Action

The result of the action of this compound is the efficient synthesis of lactam cyclic peptides under mild, metal-free conditions . These peptides have various pharmaceutical applications, including the treatment of acromegaly and sexual dysfunction .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For example, the efficiency of peptide synthesis can be affected by factors such as pH, temperature, and the presence of other substances . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyldisulfanyl)ethanol typically involves the reaction of 2-mercaptoethanol with tert-butyl disulfide. One common method is the CuI-catalyzed synthesis, where 2-mercaptoethanol reacts with tert-butyl disulfide under ligand-free conditions . This method is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of copper catalysts and mild reaction conditions ensures high yields and purity of the final product. Additionally, the process can be optimized for continuous production, making it viable for large-scale manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tert-butyldisulfanyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as DTT and TCEP are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Ethers and esters.

Applications De Recherche Scientifique

2-(Tert-butyldisulfanyl)ethanol has a wide range of applications in scientific research:

Biology: Employed in the study of protein folding and disulfide bond formation.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

Di-tert-butyl disulfide: Similar in structure but lacks the hydroxyl group.

2-Mercaptoethanol: Contains a thiol group instead of a disulfide bond.

tert-Butyl disulfide: Similar disulfide bond but different overall structure.

Uniqueness

2-(Tert-butyldisulfanyl)ethanol is unique due to the presence of both a disulfide bond and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it versatile for various chemical processes.

Activité Biologique

2-(Tert-butyldisulfanyl)ethanol is a sulfur-containing organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to participate in diverse biological activities, particularly due to its thiol group, which plays a critical role in redox reactions and interactions with biological macromolecules.

Chemical Structure and Properties

The compound features a tert-butyldisulfanyl group attached to an ethanol backbone. This configuration contributes to its reactivity and biological significance. The general formula can be represented as:

Mechanism of Biological Activity

The biological activity of this compound primarily stems from its ability to undergo thiol-disulfide exchange reactions. This property is crucial for:

- Antioxidant Activity : The compound can act as a reducing agent, scavenging free radicals and protecting cells from oxidative stress.

- Enzyme Modulation : It can interact with various enzymes, influencing their activity through reversible modification of cysteine residues.

Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a potential candidate for developing new antimicrobial agents.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating possible applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects neuronal cells from oxidative damage |

| Mechanism | Description | Reference |

|---|---|---|

| Thiol-Disulfide Exchange | Facilitates redox reactions, modulating protein function | |

| Enzyme Interaction | Influences enzyme activity through reversible modifications |

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against common bacterial strains demonstrated significant inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria.

- Cytotoxicity in Cancer Research : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer therapeutic agent.

- Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide, neuronal cells treated with this compound showed reduced markers of cell death compared to untreated controls, suggesting protective effects against neurotoxic insults.

Propriétés

IUPAC Name |

2-(tert-butyldisulfanyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS2/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYNOTPQBWPPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86840-29-1 | |

| Record name | 2-(tert-butyldisulfanyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.